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2,2-diethylmorpholine hydrochloride
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Overview
Description
2,2-Diethylmorpholine hydrochloride is a chemical compound belonging to the morpholine family, characterized by the presence of a six-membered ring containing both nitrogen and oxygen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-diethylmorpholine hydrochloride typically involves the reaction of morpholine with diethyl sulfate under controlled conditions. The reaction proceeds through nucleophilic substitution, where the morpholine nitrogen attacks the diethyl sulfate, leading to the formation of 2,2-diethylmorpholine. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: 2,2-Diethylmorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines; reactions are conducted under mild to moderate temperatures.
Major Products Formed:
Oxidation: N-oxides of 2,2-diethylmorpholine.
Reduction: Secondary amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
2,2-Diethylmorpholine hydrochloride finds applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and as a building block for the synthesis of biologically active molecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of corrosion inhibitors, rubber accelerators, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2-diethylmorpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. For instance, in enzyme inhibition studies, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular pathways and targets vary based on the specific application and context of use.
Comparison with Similar Compounds
Morpholine: A parent compound with a similar structure but without the diethyl substitution.
2,2-Dimethylmorpholine: A similar compound with methyl groups instead of ethyl groups.
N-Ethylmorpholine: Another derivative with a single ethyl group attached to the nitrogen atom.
Comparison: 2,2-Diethylmorpholine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to morpholine, the diethyl substitution increases its lipophilicity and alters its reactivity. Compared to 2,2-dimethylmorpholine, the ethyl groups provide different steric and electronic effects, influencing its behavior in chemical reactions and biological systems.
Properties
CAS No. |
167947-92-4 |
---|---|
Molecular Formula |
C8H18ClNO |
Molecular Weight |
179.7 |
Purity |
95 |
Origin of Product |
United States |
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